molecular formula C11H16O5 B13395224 Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B13395224
M. Wt: 228.24 g/mol
InChI Key: XWOHZIIPBYAMJX-UHFFFAOYSA-N
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Description

Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a cyclopenta[c]pyran derivative characterized by a bicyclic framework with hydroxyl groups at positions 1 and 6, a methyl group at position 7, and a methyl ester at position 3. This compound shares structural homology with iridoid glycosides, a class of natural products known for diverse bioactivities, including anti-inflammatory and neuroprotective effects . 1S configuration) may differentiate it from closely related compounds .

Properties

IUPAC Name

methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-5-8(12)3-6-7(10(13)15-2)4-16-11(14)9(5)6/h4-6,8-9,11-12,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOHZIIPBYAMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Domino Reaction

A four-step asymmetric synthesis (40% overall yield) constructs the cyclopenta[c]pyran core:

  • Domino Reaction : Aza-Michael addition and cyclization using a chiral lithium amide base to establish five stereocenters.
  • Oxidation and Cyclization : TPAP-mediated oxidation followed by lactonization to form the pyran ring.
  • Esterification : Methylation of the carboxylic acid intermediate under acidic conditions (e.g., methanol/H⁺).

Table 2: Key Synthetic Steps and Conditions

Step Reagents/Conditions Stereochemical Outcome
Domino Reaction Chiral lithium amide, THF, −78°C 5 stereocenters established
Oxidation TPAP, NMO, CH₂Cl₂ Ketone formation
Esterification Methanol, H₂SO₄, reflux Methyl ester incorporation

Modular Functionalization

Purification and Characterization

  • Chromatography : Reverse-phase HPLC or silica gel chromatography to separate diastereomers.
  • Spectral Data :
    • ¹H NMR : Distinct signals for methyl (δ 1.2–1.4 ppm), hydroxyl (δ 4.8–5.2 ppm), and ester groups (δ 3.6–3.8 ppm).
    • MS : Molecular ion peak at m/z 228.24 [M+H]⁺.

Challenges and Optimization

  • Stereochemical Complexity : Requires chiral auxiliaries or asymmetric catalysis to avoid racemization.
  • Yield Improvement : Catalytic hydrogenation and microwave-assisted synthesis are explored to reduce step counts.

Applications and Derivatives

  • Pharmacological Probes : Modified esters show enhanced anti-inflammatory activity compared to the parent acid.
  • Biosynthetic Studies : Isotopic labeling (e.g., ¹³C-glucose) traces metabolic pathways in iridoid-producing plants.

Chemical Reactions Analysis

Glycosylation Reactions

The hydroxyl groups at positions 1 and 6 participate in glycosylation, forming glycosidic bonds with carbohydrate moieties. For example:

  • Glucopyranosyl derivative synthesis : Reaction with β-D-glucopyranosyl donors under acidic conditions yields 1-(β-D-glucopyranosyloxy) derivatives, as observed in Tripterospermum japonicum .

Reactants Conditions Products Yield Reference
Compound + β-D-glucopyranosyl donorAcid catalysis (HCl, pTsOH)1-(β-D-Glucopyranosyloxy)-7-methyl derivative30–61%

Esterification and Transesterification

The methyl carboxylate group undergoes transesterification or hydrolysis:

  • Methyl ester hydrolysis : Treatment with aqueous NaOH yields the carboxylic acid derivative (C10H14O5) .

  • Phenolic ester formation : Coupling with 4-(hydroxymethyl)phenol via carbodiimide-mediated esterification produces phenolic conjugates .

Reaction Type Reactants/Conditions Products Key Observations
HydrolysisNaOH (aq), refluxCarboxylic acid derivativeComplete conversion under basic conditions
EsterificationDCC/DMAP, room temperaturePhenolic ester conjugatesUsed to enhance solubility for biological assays

Oxidation and Reduction

Selective redox reactions modify hydroxyl and carbonyl groups:

  • DIBALH reduction : Reduces ester groups to alcohols, forming triols (e.g., compounds 7 and 8 ) .

  • mCPBA oxidation : Epoxidizes double bonds in the cyclopentane ring, enabling further stereochemical diversification .

Reagent Target Group Product Yield
DIBALHC4 esterTriol derivatives85%
mCPBACyclopentene double bondEpoxide intermediates69%

Ring-Opening and Cyclization

The bicyclic system undergoes ring-opening under acidic/basic conditions:

  • Acid-mediated cyclization : pTsOH induces lactone formation from amine precursors .

  • Base-induced dehydration : NaOMe or NaH removes hydroxyl groups, forming dehydrated analogs (e.g., compound 20 ) .

Conditions Reaction Outcome Application
pTsOH (acid)LactonizationCyclopentan[c]pyran lactonesCore structure for iridoid synthesis
NaH (base)DehydrationDehydro derivativesKey intermediates for functionalization

Multicomponent Domino Reactions

A highly efficient method for constructing the iridoid core involves:

  • Michael addition of chiral lithium amides to dienoates.

  • Intramolecular cyclization to form the bicyclic framework.

  • Aldol condensation with formaldehyde to establish stereocenters .

Stability and Degradation

  • pH-dependent hydrolysis : The carboxylate ester hydrolyzes rapidly under alkaline conditions (pH > 10) .

  • Thermal stability : Decomposition occurs above 200°C, forming methyl cyclopentene derivatives.

Scientific Research Applications

Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions provide insights into its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Key Features Bioactivity
Target Compound Likely C17H26O10* 1,6-dihydroxy, 7-methyl, methyl ester at C4 Lacks glycosylation; stereochemistry (1R/1S) may vary Not explicitly reported; inferred antioxidative/anti-inflammatory potential based on structural analogs
Loganin (CAS 18524-94-2) C17H26O10 1-β-D-glucopyranosyloxy, 6-hydroxy, 7-methyl, methyl ester at C4 Glycosylated iridoid; melting point: 222°C Anti-inflammatory, antioxidant, neuroprotective
Loganic Acid C16H24O10 1-β-D-glucopyranosyloxy, 6-hydroxy, 7-methyl, carboxylic acid at C4 Aglycone precursor to Loganin; carboxylic acid group Osteoprotective effects (in vitro)
7-Deoxyloganetate C16H24O9 1-hydroxy, 7-methyl, carboxylate ion Lacks hydroxyl at C7; deoxygenated variant Not reported; structural simplification may alter bioavailability
Mussaenoside (CAS 64421-27-8) C17H26O10 1-β-D-glucopyranosyloxy, 7-hydroxy, 7-methyl, methyl ester at C4 Hydroxyl at C7 instead of C6; distinct stereochemistry Unknown; structural isomerism may influence receptor binding
Gardenoside (C17H24O11) C17H24O11 1-hexopyranosyloxy, 4a-hydroxy, 5-oxo, 7-methyl Ketone group at C5; additional oxygen Marketed for HPLC standardization; bioactivity understudied

*Note: The target compound’s molecular formula is inferred from structurally related compounds in –6 and 10.

Stereochemical and Physicochemical Differences

  • Loganin vs. Target Compound: Loganin’s 1-β-D-glucopyranosyloxy group enhances polarity and water solubility compared to the target compound’s 1-hydroxyl group. The absence of glycosylation in the target compound may improve membrane permeability but reduce stability .
  • Loganic Acid vs. Target Compound: Loganic acid’s carboxylic acid group (vs.
  • Mussaenoside vs. Target Compound: Mussaenoside’s hydroxyl at C7 (vs.

Biological Activity

Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound belonging to the iridoid class of natural products. This compound is recognized for its unique bicyclic structure and diverse biological activities. This article provides a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H14O4
  • Molecular Weight : Approximately 198.22 g/mol
  • Structural Features : The compound features hydroxyl groups at positions 1 and 6, and a carboxylate group at position 4, contributing to its reactivity and biological potential.

Biological Activities

This compound exhibits various biological activities typical of iridoids. Key activities include:

  • Antioxidant Activity : Research indicates that compounds in the iridoid family possess significant antioxidant properties. This activity may be attributed to the presence of hydroxyl groups that can scavenge free radicals.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Neuroprotective Properties : Similar compounds have shown neuroprotective effects in various models of neurodegeneration. The specific mechanisms remain to be fully elucidated but may involve the modulation of oxidative stress and inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with related iridoids is essential.

Compound NameMolecular FormulaUnique Features
LoganinC11H16O5Known for its glycosidic structure; used in traditional medicine.
IpolamiideC14H18N2O3Contains nitrogen; exhibits distinct pharmacological properties.
LoganetinC10H12O5Similar structure but with different functional groups affecting activity.

The unique arrangement of hydroxyl groups and the cyclopentane-pyran fusion in this compound may influence both its chemical reactivity and biological activity differently compared to these similar compounds .

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:

  • Antioxidant Studies : A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS), indicating its potential as a therapeutic agent against oxidative damage .
  • Anti-inflammatory Mechanisms : In vitro assays revealed that methyl 1,6-dihydroxy-7-methyl exhibited inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .
  • Neuroprotective Effects : Research involving neuronal cell lines showed that treatment with this compound led to a reduction in apoptosis under neurotoxic conditions induced by glutamate .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the stereochemical purity of this compound during synthesis?

  • Methodological Answer : Stereochemical fidelity is paramount due to the compound’s four defined stereocenters . Use chiral catalysts (e.g., Sharpless epoxidation) and advanced chromatography (e.g., chiral HPLC with amylose-based columns) to resolve enantiomers. Validate outcomes via 1^1H-NMR coupling constants and NOE experiments to confirm spatial arrangements .

Q. How can researchers reliably characterize the compound’s hydroxyl and carboxylate functional groups?

  • Methodological Answer : Employ FT-IR spectroscopy to identify O–H stretching (3200–3600 cm1^{-1}) and ester C=O (1700–1750 cm1^{-1}). Confirm via 13^{13}C-NMR: carboxylate carbonyls resonate at ~170 ppm, while hydroxyl-bearing carbons appear deshielded (~70–90 ppm) . High-resolution mass spectrometry (HRMS) with ESI+ ionization can verify molecular ion peaks (e.g., m/z 197.0819 for [M+H]+^+) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Prioritize PPE (gloves, goggles, respirators) due to acute toxicity risks (oral LD50_{50} < 50 mg/kg) . Store in inert, airtight containers under nitrogen to prevent oxidation. Avoid aqueous environments to mitigate hydrolysis risks. Use fume hoods for weighing and synthesis steps .

Q. What solvent systems are compatible with this compound for solubility and stability studies?

  • Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for solubility, but note potential ester group degradation in basic aqueous conditions. Stability assays should monitor pH-dependent decomposition via HPLC-UV at 254 nm. For long-term storage, lyophilize and store at –20°C in amber vials .

Advanced Research Questions

Q. How can environmental toxicity be assessed for this compound, given its aquatic hazard classification?

  • Methodological Answer : Conduct OECD Test Guideline 201 (Freshwater Alga Growth Inhibition) to quantify EC50_{50} values for aquatic toxicity. Use LC-MS/MS to track bioaccumulation in Daphnia magna over 48-hour exposure. Compare degradation products (e.g., hydrolyzed carboxylates) via QSAR models to predict persistence .

Q. What experimental strategies resolve contradictions in reported 1^1H-NMR data for diastereomeric mixtures?

  • Methodological Answer : Discrepancies may arise from dynamic stereochemistry. Use variable-temperature NMR (VT-NMR) to probe conformational exchange. For diastereomers, employ COSY and HSQC to assign overlapping signals. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How does glycosylation of the cyclopenta[c]pyran scaffold influence bioactivity?

  • Methodological Answer : Compare β-D-glucopyranoside derivatives (e.g., ) with the parent compound in enzyme inhibition assays (e.g., glycosidases). Synthesize via Koenigs-Knorr glycosylation, and evaluate pharmacokinetics (Caco-2 permeability, microsomal stability). Glycosylation often enhances water solubility but may reduce membrane penetration .

Q. What degradation pathways dominate under accelerated stability testing conditions?

  • Methodological Answer : Expose the compound to ICH Q1A(R2)-recommended stress conditions (40°C/75% RH, UV light). Monitor ester hydrolysis via LC-MS (m/z shift +18 for carboxylic acid formation). Oxidative degradation can be studied using radical initiators (AIBN), with GC-MS to identify volatile byproducts .

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